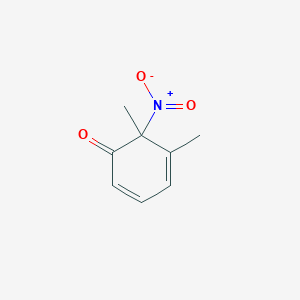
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two methyl groups and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one typically involves nitration reactions. One common method is the nitration of o-xylene, which involves treating o-xylene with nitric acid in the presence of acetic anhydride. The product is then recrystallized from ethyl acetate or dichloromethane to obtain yellow crystals suitable for single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethyl-6-aminocyclohexa-2,4-dien-1-one.
Applications De Recherche Scientifique
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has a similar cyclohexadienone structure but with different substituents.
6-(2-Hydroxyanilinomethylene)-4-nitrocyclohexa-2,4-dien-1-one: Another compound with a similar core structure but different functional groups.
Uniqueness
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
77815-17-9 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
5,6-dimethyl-6-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-7(10)8(6,2)9(11)12/h3-5H,1-2H3 |
Clé InChI |
KQQMQTQYFDACPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(=O)C1(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


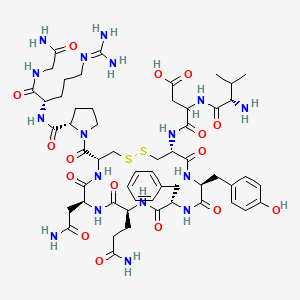
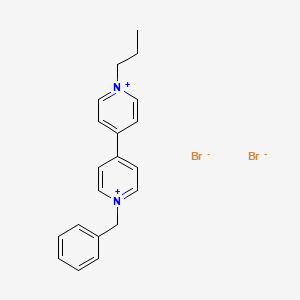
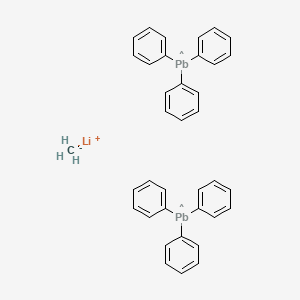
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
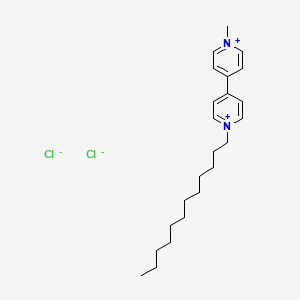
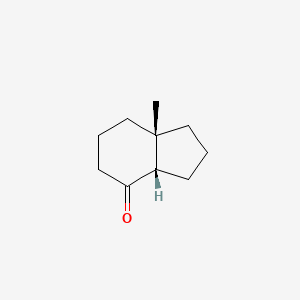
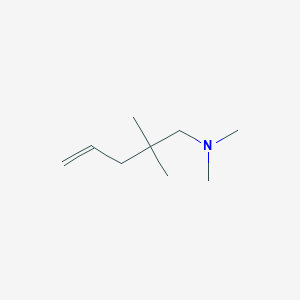
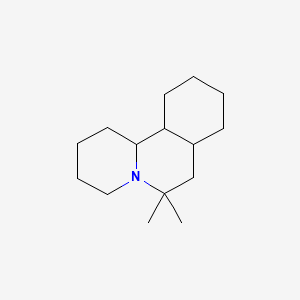

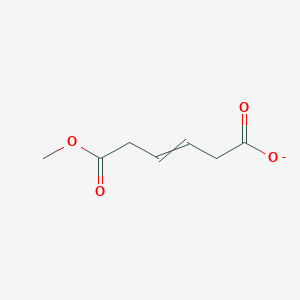
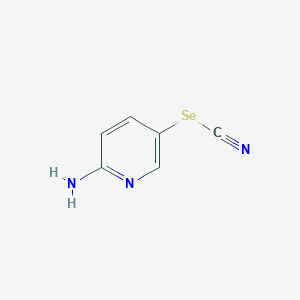
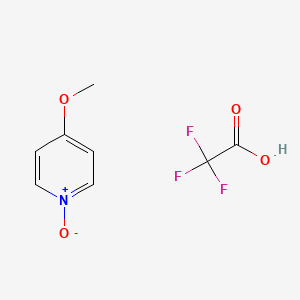
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
